3-(Chloromethyl)isoxazole

Description

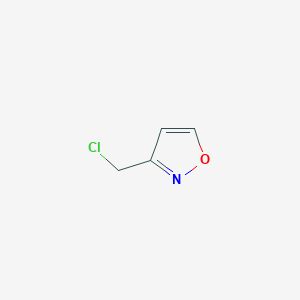

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFCBJOVMMLPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406737 | |

| Record name | 3-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57684-71-6 | |

| Record name | 3-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Chloromethyl)isoxazole chemical properties and reactivity

An In-Depth Technical Guide to 3-(Chloromethyl)isoxazole: Properties, Reactivity, and Synthetic Applications

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Characterized by a five-membered isoxazole ring bearing a reactive chloromethyl substituent at the 3-position, this molecule provides a valuable scaffold for introducing the isoxazol-3-ylmethyl moiety into a diverse range of molecular architectures.[1] The isoxazole core itself is a prominent feature in numerous biologically active compounds, contributing to their pharmacological profiles through its unique electronic properties and ability to engage in various intermolecular interactions.[2][3][4][5][6]

This guide offers a comprehensive exploration of the chemical properties, core reactivity, and synthetic utility of this compound. As a senior application scientist, the focus extends beyond a mere recitation of facts to an in-depth analysis of the mechanistic principles governing its reactivity and the rationale behind its application in complex syntheses, providing researchers and drug development professionals with actionable insights.

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to light yellow liquid.[7][8] Its moderate polarity stems from the electronegative chlorine, nitrogen, and oxygen atoms.[1] Due to its reactivity and to ensure long-term stability, it is recommended to be stored under an inert atmosphere in a freezer at temperatures below -20°C.[7][8]

Key Physicochemical Data

A summary of the essential physical and chemical properties of this compound is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 57684-71-6 | [7][9] |

| Molecular Formula | C₄H₄ClNO | [7][9] |

| Molecular Weight | 117.53 g/mol | [7][9] |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Boiling Point | 65-66 °C at 20 Torr | [7][8] |

| Density | ~1.27 g/cm³ | [7][8] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | [7][8] |

Spectroscopic Characteristics

The structural identity of this compound is unequivocally confirmed by standard spectroscopic methods. While raw spectra are best consulted directly from suppliers, the expected signatures are as follows:

-

¹H NMR: The proton NMR spectrum is characterized by two distinct regions. A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) would typically appear in the range of 4.5-4.8 ppm. Two doublets, representing the two protons on the isoxazole ring (at C4 and C5), would be observed further downfield, characteristic of aromatic heterocyclic protons.

-

¹³C NMR: The carbon spectrum will display four signals: one for the electrophilic chloromethyl carbon, and three for the carbons of the isoxazole ring.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is an excellent leaving group, rendering the benzylic-like carbon susceptible to attack by a wide array of nucleophiles. The adjacent isoxazole ring, being electron-withdrawing, further activates the methylene carbon for substitution.

Nucleophilic Substitution: The Workhorse Reaction

The primary utility of this compound in synthesis is as an alkylating agent in nucleophilic substitution reactions. These transformations typically proceed via a standard S_N2 mechanism, allowing for the direct and efficient formation of new carbon-heteroatom or carbon-carbon bonds.

Caption: Generalized S_N2 mechanism for this compound.

This reactivity has been exploited with a diverse range of nucleophiles:

-

O-Nucleophiles: Reactions with phenols or alkoxides, often under Williamson ether synthesis conditions (a base like K₂CO₃ in a polar aprotic solvent), yield valuable ether derivatives.[10][11]

-

N-Nucleophiles: Primary and secondary amines, such as dimethylamine or morpholine, readily displace the chloride to form the corresponding substituted amines.[10][11]

-

S-Nucleophiles: Thiolates, generated from thiols or salts like ammonium thiocyanate, are effective nucleophiles for producing thioethers or isothiocyanates.[10][11]

The choice of solvent and base is critical for optimizing these reactions. Polar aprotic solvents like DMF or acetonitrile are common as they effectively solvate the cation of the nucleophilic salt without hindering the nucleophile itself.

The Isoxazole Ring: A Stable Core and Synthetic Precursor

While the chloromethyl group is the primary site of reactivity, the isoxazole ring itself is a robust aromatic system. Its synthesis is a cornerstone of heterocyclic chemistry, most commonly achieved via a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition).[4][12][13] In this process, a nitrile oxide (the 1,3-dipole), often generated in situ from an aldoxime, reacts with an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[12][14][15] Understanding this synthetic route provides essential context for the molecule's origin and its potential for analogue synthesis.

Caption: General synthesis of the isoxazole ring via nitrile oxide cycloaddition.

Experimental Protocol: Synthesis of 3-(Phenoxymethyl)isoxazole

This protocol provides a representative, self-validating methodology for the nucleophilic substitution of this compound with a phenol, illustrating the practical application of its core reactivity. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 3-(phenoxymethyl)isoxazole via a Williamson ether synthesis.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 3-(phenoxymethyl)isoxazole.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Rationale: A dry flask and inert atmosphere prevent the introduction of water, which could hydrolyze the starting material or interfere with the base. K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. An excess ensures complete deprotonation.

-

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents. Stir the resulting suspension at room temperature for 15-20 minutes.

-

Rationale: DMF is a polar aprotic solvent that facilitates S_N2 reactions. Allowing the base to stir with the phenol ensures the formation of the phenoxide before the electrophile is introduced.

-

-

Addition of Electrophile: Add this compound (1.0 eq) dropwise to the stirring suspension.

-

Rationale: Dropwise addition helps to control any potential exotherm and ensures the electrophile is added to a solution where the nucleophile is already present, minimizing potential side reactions.

-

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

-

Rationale: Gentle heating increases the reaction rate. TLC is a crucial technique for real-time monitoring, preventing unnecessary heating that could lead to product degradation. A new, more polar spot corresponding to the product should appear.

-

-

Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Rationale: This step quenches the reaction and removes the water-soluble DMF and inorganic salts (KCl, excess K₂CO₃). Ethyl acetate is a common organic solvent for extracting moderately polar products.

-

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Rationale: The NaHCO₃ wash removes any residual unreacted phenol. The brine wash removes residual water from the organic layer, beginning the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Rationale: MgSO₄ is a drying agent that removes trace water. Filtration removes the drying agent, and rotary evaporation efficiently removes the volatile solvent to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(phenoxymethyl)isoxazole.

-

Rationale: Chromatography separates the desired product from any non-polar impurities or baseline material, yielding the final product in high purity.

-

Safety and Handling

This compound and its derivatives must be handled with appropriate caution in a laboratory setting. It is classified as a hazardous substance, and adherence to safety protocols is mandatory.

-

Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[16][17] It is also an irritant to the skin, eyes, and respiratory system.[18][19] Ingestion is harmful and can cause severe damage to internal tissues.[17]

-

Handling Precautions: Always handle this chemical within a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[16][18][19] Avoid breathing dust, fumes, or vapors.[16][17]

-

Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated area, preferably refrigerated or frozen as recommended.[7][8][17] Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong acids.[16][17]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16] If inhaled, move to fresh air.[16] If swallowed, rinse mouth with water but do NOT induce vomiting; seek immediate medical assistance.[16][17]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its chemical behavior is governed by the activated chloromethyl group, which serves as a reliable electrophilic handle for introducing the isoxazole motif via nucleophilic substitution reactions. This reactivity, combined with the inherent stability and desirable physicochemical properties of the isoxazole ring, has cemented its role in the synthesis of complex molecules for agrochemical and pharmaceutical research. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist aiming to leverage this powerful building block in their synthetic endeavors.

References

- 1. CAS 57684-71-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 57684-71-6 [amp.chemicalbook.com]

- 8. This compound CAS#: 57684-71-6 [chemicalbook.com]

- 9. This compound - CAS:57684-71-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Isoxazole synthesis [organic-chemistry.org]

- 15. chemtube3d.com [chemtube3d.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.ca [fishersci.ca]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. angenechemical.com [angenechemical.com]

Introduction: The Isoxazole Scaffold and the Significance of 3-(Chloromethyl)isoxazole

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[1] The isoxazole moiety is prized for its metabolic stability and its ability to act as a bioisostere for other functional groups, participating in crucial non-covalent interactions like hydrogen bonding and π–π stacking.[2][3]

This compound (CAS 57684-71-6) is a particularly valuable derivative.[4] It serves not as an end-product, but as a highly versatile synthetic intermediate. The presence of a reactive chloromethyl group at the 3-position provides a chemical handle for introducing a wide array of functionalities through nucleophilic substitution reactions.[5] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making it an essential building block in the discovery and development of novel therapeutic agents and agrochemicals.[4] This guide provides a detailed overview of its synthesis via a field-proven cycloaddition strategy and outlines the key analytical techniques for its unambiguous characterization.

PART 1: Synthesis of this compound

The most direct and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][6] This pericyclic reaction is highly efficient and offers excellent control over regioselectivity. To synthesize this compound, the strategy involves generating chloroacetonitrile oxide in situ and trapping it with an acetylene equivalent.

Causality-Driven Synthetic Strategy

The core of the synthesis is the in situ generation of the unstable chloroacetonitrile oxide (ClCH₂-C≡N⁺-O⁻) from a stable precursor. Chloroacetaldoxime is the logical starting material. The oxime is first converted to the corresponding hydroximoyl chloride via electrophilic chlorination. Subsequent treatment with a non-nucleophilic base eliminates hydrogen chloride, unmasking the highly reactive nitrile oxide dipole. This dipole is immediately consumed in the cycloaddition reaction with a dipolarophile (acetylene) present in the reaction mixture to prevent its dimerization into a furoxan byproduct.[2]

Caption: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol describes a robust, two-step, one-pot synthesis of this compound from chloroacetaldoxime.

Step 1: Formation of Chloroacetohydroximoyl Chloride

-

To a stirred solution of chloroacetaldoxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of oxime), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.

-

Causality: NCS serves as an efficient source of electrophilic chlorine to convert the oxime into the hydroximoyl chloride intermediate. DMF is an excellent polar aprotic solvent for this reaction. The low temperature helps to control the exothermicity of the reaction.[7]

-

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition 3. Cool the reaction mixture containing the newly formed chloroacetohydroximoyl chloride back to 0 °C. 4. Begin bubbling acetylene gas through the solution at a steady, moderate rate.

- Causality: Using a simple, unhindered alkyne like acetylene ensures the formation of a 3-substituted isoxazole without a substituent at the 5-position.

- Slowly add triethylamine (TEA) (1.1 eq) dropwise to the reaction mixture via a syringe pump over 1 hour.

- Causality: TEA is a non-nucleophilic base that facilitates the elimination of HCl from the hydroximoyl chloride to generate the reactive nitrile oxide dipole in situ. The slow addition ensures that the concentration of the nitrile oxide remains low, minimizing dimerization and maximizing the desired cycloaddition.[7]

- After the addition is complete, allow the mixture to stir at room temperature overnight.

Step 3: Work-up and Purification 7. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL). 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as the final product.

- Causality: Aqueous work-up removes the DMF solvent and triethylamine hydrochloride salt. Chromatographic purification is essential to separate the target compound from any unreacted starting materials or furoxan byproducts.

PART 2: Characterization of this compound

Unambiguous structural confirmation and purity assessment are critical. The following techniques and expected data provide a self-validating system for the synthesized product.

Data Presentation: Spectroscopic and Analytical Profile

| Technique | Parameter | Expected Observation |

| Formula | Molecular Formula | C₄H₄ClNO[4] |

| Molecular Weight | Monoisotopic Mass | 117.00 g/mol (for ³⁵Cl isotope)[4] |

| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm (d, 1H, H-5); ~6.5 ppm (d, 1H, H-4); ~4.8 ppm (s, 2H, -CH₂Cl) |

| Coupling Constant (J) | J(H4-H5) ≈ 1.7-2.0 Hz | |

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (C3); ~155 ppm (C5); ~105 ppm (C4); ~35 ppm (-CH₂Cl) |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 117 and 119 in an ~3:1 ratio, corresponding to ³⁵Cl and ³⁷Cl isotopes. |

| Key Fragments | m/z 82 [M-Cl]⁺; m/z 68 [M-CH₂Cl]⁺ | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3140 (C-H stretch, ring), ~1600 (C=N stretch), ~1430 (C=C stretch), ~1150 (N-O stretch), ~750 (C-Cl stretch)[8][9] |

Expert Analysis of Characterization Data

-

NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the isoxazole ring (H-4 and H-5) appear as doublets with a small coupling constant, characteristic of their relationship in the five-membered ring. The H-5 proton is significantly downfield due to the deshielding effect of the adjacent oxygen atom. The chloromethyl protons (-CH₂Cl) appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift of this singlet is a key diagnostic signal.[10]

-

Mass Spectrometry: The most definitive feature in the mass spectrum is the isotopic pattern of the molecular ion. The presence of a chlorine atom results in two peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1, which is the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides conclusive evidence for the presence of one chlorine atom in the molecule.[10][11]

-

Infrared Spectroscopy: The IR spectrum is useful for confirming the presence of the isoxazole ring and the chloroalkane function. The characteristic stretching vibrations for the C=N, C=C, and N-O bonds confirm the integrity of the heterocyclic core.[9]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance lies in the dual reactivity of its structure: a stable, aromatic-like isoxazole core and a reactive chloromethyl side chain. The 1,3-dipolar cycloaddition pathway detailed herein represents an efficient and reliable method for its synthesis. Proper application of modern analytical techniques, particularly NMR and mass spectrometry, provides a robust framework for its characterization, ensuring the high purity required for subsequent applications in drug discovery and materials science. This guide offers researchers the foundational knowledge to confidently synthesize and validate this versatile chemical building block.

References

- 1. scispace.com [scispace.com]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. CAS 57684-71-6: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Chloromethyl)isoxazole

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(Chloromethyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a key pharmacophore in a variety of clinically approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The chloromethyl group at the 3-position provides a reactive handle for further synthetic transformations, making this molecule a versatile building block for the synthesis of more complex drug candidates.

Accurate and comprehensive characterization of this compound is paramount to ensure its purity, stability, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure and confirming the identity of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, drawing upon data from closely related analogues and fundamental principles of spectroscopy. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important synthetic intermediate.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the protons on the isoxazole ring and the chloromethyl group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5 | ~8.6 - 8.8 | Doublet | ~1.5 - 2.0 | The proton at the C5 position is adjacent to the electronegative oxygen atom and the C4 proton, leading to a downfield shift and splitting into a doublet. |

| H4 | ~6.5 - 6.7 | Doublet | ~1.5 - 2.0 | The proton at the C4 position is coupled to the H5 proton, resulting in a doublet. Its chemical shift is influenced by the adjacent C3 and C5 atoms. |

| H6 | ~4.7 - 4.9 | Singlet | N/A | The two protons of the chloromethyl group are chemically equivalent and are not coupled to any other protons, resulting in a singlet. The electronegative chlorine atom causes a significant downfield shift. This prediction is supported by the observed chemical shift of the chloromethyl protons in N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which appear at 5.22 ppm[1]. |

Expert Insights

The exact chemical shifts can be influenced by the solvent used for the NMR experiment. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. The small coupling constant between H4 and H5 is characteristic of protons on an isoxazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show four signals, corresponding to the three carbon atoms of the isoxazole ring and the carbon of the chloromethyl group.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~160 - 162 | The C3 carbon is attached to the electronegative nitrogen atom and the chloromethyl group, resulting in a significant downfield shift. |

| C5 | ~150 - 152 | The C5 carbon is adjacent to the oxygen atom and is also shifted downfield. |

| C4 | ~105 - 107 | The C4 carbon is generally the most upfield of the isoxazole ring carbons. |

| C6 | ~35 - 40 | The carbon of the chloromethyl group is shifted downfield due to the attached chlorine atom. For comparison, the chloromethyl carbon in N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide appears at 34.9 ppm[1]. |

Expert Insights

Broadband proton decoupling is typically used when acquiring ¹³C NMR spectra to simplify the spectrum to a series of singlets. The chemical shifts of the isoxazole ring carbons are characteristic and can be used to confirm the presence of this heterocyclic system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| ~3150 - 3100 | C-H stretching (isoxazole ring) | Aromatic C-H stretches typically appear in this region. |

| ~1600 - 1550 | C=N stretching | The carbon-nitrogen double bond of the isoxazole ring will have a characteristic absorption in this range. |

| ~1450 - 1400 | C=C stretching | The carbon-carbon double bond within the isoxazole ring will also show a characteristic absorption. |

| ~1300 - 1200 | C-O-N stretching | The stretching vibration of the C-O-N linkage in the isoxazole ring is expected in this region. |

| ~800 - 700 | C-Cl stretching | The carbon-chlorine bond of the chloromethyl group will have a characteristic absorption in the fingerprint region. |

Expert Insights

The IR spectrum provides a unique "fingerprint" for the molecule. The presence of the characteristic isoxazole ring vibrations and the C-Cl stretch would be strong evidence for the formation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₄H₄ClNO) is approximately 117.53 g/mol . Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak. There will be a peak at m/z 117 (corresponding to the ³⁵Cl isotope) and a peak at m/z 119 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.

-

Major Fragmentation Pathways:

-

Loss of Cl: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 82.

-

Loss of CH₂Cl: Cleavage of the chloromethyl group would lead to an isoxazolyl cation at m/z 82.

-

Ring Cleavage: The isoxazole ring can undergo characteristic fragmentation, leading to smaller fragment ions.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small drop of liquid this compound or a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform a background scan with a clean ATR crystal before running the sample.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-200).

-

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements for elemental composition confirmation.

-

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted values based on analogous structures with established spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The detailed protocols and expert insights provided herein will aid in obtaining high-quality data and ensuring the scientific integrity of research and development endeavors involving this compound.

References

An In-Depth Technical Guide to the Stability and Storage of 3-(Chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its reactive chloromethyl group that facilitates the synthesis of a diverse range of derivatives.[1] However, this inherent reactivity also presents significant challenges regarding the compound's stability and requisite storage conditions. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage and handling procedures for this compound. We will delve into the primary degradation pathways, including hydrolysis of the chloromethyl group and potential isoxazole ring cleavage, supported by insights from analogous chemical systems. Furthermore, this guide outlines detailed protocols for stability assessment and offers actionable recommendations to ensure the long-term integrity of this critical reagent in a research and development setting.

Chemical and Physical Properties of this compound

A thorough understanding of the fundamental chemical and physical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 57684-71-6 | [2][3] |

| Molecular Formula | C₄H₄ClNO | [2][3] |

| Molecular Weight | 117.53 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 65-66 °C at 20 Torr | [2] |

| Density | 1.2745 g/cm³ | [2] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack at the chloromethyl group and the inherent reactivity of the isoxazole ring under certain conditions.

Hydrolysis of the Chloromethyl Group

The most significant degradation pathway for this compound is the hydrolysis of the chloromethyl group to form 3-(hydroxymethyl)isoxazole and hydrochloric acid. This reaction is analogous to the hydrolysis of benzyl chlorides, which are known to be reactive towards water and other nucleophiles.[4][5] The presence of the electronegative isoxazole ring likely enhances the electrophilicity of the benzylic-like carbon, making it susceptible to nucleophilic attack by water.

The rate of hydrolysis is expected to be influenced by several factors:

-

Temperature: Higher temperatures will accelerate the rate of hydrolysis.

-

pH: The reaction may be catalyzed by both acid and base, although the specific kinetics for this compound are not extensively documented.

-

Solvent: Protic solvents, especially water, will facilitate hydrolysis.

The generation of hydrochloric acid as a byproduct can further catalyze the degradation of the starting material and potentially other acid-sensitive compounds in a mixture.

Isoxazole Ring Instability

The isoxazole ring itself, while generally stable, can undergo cleavage under specific conditions. The N-O bond is known to be relatively weak and can be a point of vulnerability.[2]

-

Photodegradation: Exposure to UV light can induce the cleavage of the N-O bond in isoxazoles, leading to rearrangement or decomposition products.[6][7] Therefore, protection from light is crucial for long-term storage.

-

Strong Bases: While not extensively studied for this compound specifically, some isoxazole derivatives can undergo ring-opening reactions in the presence of strong bases.[4]

-

Thermal Decomposition: At elevated temperatures, thermal decomposition of the isoxazole ring can occur, although specific temperature thresholds for this compound are not well-documented. Studies on related chlorinated hydrocarbons suggest that significant decomposition requires high temperatures.[8]

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Procedures

To mitigate the degradation of this compound and ensure its chemical integrity, the following storage and handling procedures are strongly recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C. | To minimize the rate of hydrolysis and other potential degradation reactions.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture, which is the primary driver of hydrolysis.[2] |

| Light | Protect from light by storing in an amber vial or in a dark location. | To prevent photodegradation of the isoxazole ring.[6][7] |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). | To prevent moisture ingress and potential corrosion from any generated HCl. |

Handling

-

Inert Atmosphere: When handling the compound, it is advisable to work under an inert atmosphere, especially when dispensing small quantities for reactions. This minimizes exposure to moisture.

-

Avoid Incompatibilities: this compound should be stored separately from strong oxidizing agents, strong reducing agents, strong acids, and acid chlorides to prevent vigorous and potentially hazardous reactions.

-

Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Experimental Protocol: Stability Assessment of this compound

To quantitatively assess the stability of this compound under specific laboratory conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Objective

To determine the rate of degradation of this compound under accelerated conditions (e.g., elevated temperature and humidity) and to identify its major degradation products.

Materials and Methods

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Environmental chamber or oven

Experimental Workflow

Caption: Workflow for stability assessment of this compound.

HPLC Method Parameters (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Note: This is a starting point, and method optimization may be required.

Conclusion

This compound is a valuable but sensitive reagent that requires careful storage and handling to maintain its purity and reactivity. The primary degradation pathways involve hydrolysis of the chloromethyl group and potential cleavage of the isoxazole ring. By adhering to the recommended storage conditions of low temperature (-20°C), inert atmosphere, and protection from light, researchers can significantly extend the shelf-life and ensure the reliability of this compound in their synthetic endeavors. Regular stability testing, particularly for long-term stored materials, is a prudent measure to verify its integrity before use in critical applications.

References

- 1. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 2. This compound | 57684-71-6 [chemicalbook.com]

- 3. This compound | 57684-71-6 [amp.chemicalbook.com]

- 4. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-(Chloromethyl)isoxazole in Biological Systems

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Among the vast library of isoxazole derivatives, 3-(Chloromethyl)isoxazole stands out due to its inherent reactivity, which suggests a distinct and potent mechanism of action. The presence of a chloromethyl group, a known electrophile, strongly implies that this compound engages with biological systems primarily through covalent modification of macromolecular targets.[4][5]

This technical guide provides a comprehensive overview of the theoretical and practical understanding of the mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals who seek to understand and exploit the unique properties of this reactive isoxazole derivative. We will delve into the chemical basis of its reactivity, the likely molecular mechanisms of its biological effects, and the cutting-edge methodologies required to elucidate its specific cellular targets and pathways.

The Chemical Basis of Reactivity: An Electrophilic Warhead

The key to understanding the biological activity of this compound lies in its chemical structure. The chloromethyl group attached to the isoxazole ring acts as a potent electrophilic "warhead." The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack by electron-rich functional groups present in biological macromolecules.[6]

This inherent reactivity has been demonstrated in synthetic chemistry, where the chlorine atom is readily displaced by a variety of nucleophiles.[2][5][7] In a biological context, this translates to the potential for this compound to act as an alkylating agent, forming stable covalent bonds with nucleophilic amino acid residues within proteins, such as cysteine, histidine, and lysine.[8] This covalent and often irreversible interaction is central to its mechanism of action.

Core Mechanism of Action: Covalent Modification of Biological Targets

The primary mechanism through which this compound is proposed to exert its biological effects is through the covalent modification of protein targets. This mode of action, known as covalent inhibition when targeting enzymes, can lead to potent and sustained modulation of protein function.[9][10]

Alkylation of Nucleophilic Amino Acid Residues

The electrophilic chloromethyl group of this compound is a prime candidate for reacting with nucleophilic side chains of amino acids. The most likely targets include:

-

Cysteine: The thiol group of cysteine is a strong nucleophile at physiological pH and is a common target for electrophilic compounds.[4][11] Alkylation of a cysteine residue, particularly one located in the active site of an enzyme or a critical functional domain of a protein, can lead to irreversible inhibition or altered function.

-

Histidine: The imidazole ring of histidine can also act as a nucleophile, leading to covalent modification.

-

Lysine: The primary amine of the lysine side chain is another potential site for alkylation.

The specificity of which proteins are targeted will depend on several factors, including the accessibility of these nucleophilic residues and the local microenvironment of the protein, which can influence their reactivity.

Consequences of Covalent Modification

The formation of a covalent bond between this compound and a target protein can have several profound consequences for cellular function:

-

Enzyme Inhibition: If the modified residue is within the active site of an enzyme, the covalent adduct can block substrate binding or catalysis, leading to irreversible inhibition.

-

Disruption of Protein-Protein Interactions: Covalent modification of a residue at a protein-protein interaction interface can sterically hinder the formation of essential protein complexes.

-

Alteration of Protein Conformation: The addition of the isoxazole moiety can induce conformational changes in the target protein, leading to its activation, inhibition, or even degradation.

Biological Activities of Related Isoxazole Derivatives: A Window into Potential Effects

While specific studies on the biological effects of this compound are limited, the broader class of isoxazole derivatives has been extensively studied, revealing a diverse range of pharmacological activities. These findings provide valuable clues as to the potential cellular pathways that could be modulated by this compound upon covalent modification of its targets.

| Biological Activity | Observed Effects of Isoxazole Derivatives | Potential Implication for this compound's Mechanism |

| Anticancer | Induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[3][12] | Covalent modification of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) or apoptosis (e.g., caspases, Bcl-2 family proteins). |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production and modulation of inflammatory signaling pathways.[1] | Targeting of key enzymes or transcription factors in inflammatory pathways, such as kinases or NF-κB. |

| Enzyme Inhibition | Inhibition of a variety of enzymes, including kinases, histone deacetylases (HDACs), and metalloproteinases.[13][14] | The electrophilic nature of this compound makes it a candidate for irreversibly inhibiting enzymes with susceptible nucleophiles in their active sites. |

Experimental Protocols for Elucidating the Mechanism of Action

To move from the theoretical potential to a concrete understanding of this compound's mechanism of action, a systematic experimental approach is required. The following protocols outline key methodologies for identifying its protein targets and characterizing its effects on cellular pathways.

Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Identification

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy to identify the protein targets of reactive small molecules in a complex biological sample.[15][16]

Methodology:

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound. This "clickable" handle will allow for the subsequent enrichment of covalently modified proteins.

-

Cellular Labeling: Treat cultured cells or cell lysates with the synthesized probe. The probe will covalently label its protein targets.

-

Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin for enrichment, or a fluorophore for visualization) to the probe-labeled proteins.

-

Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-tagged proteins.

-

Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein targets.[17][18]

Causality behind Experimental Choices:

-

The use of a clickable probe allows for the specific and efficient enrichment of low-abundance protein targets from the entire proteome.

-

Competitive ABPP, where cells are pre-treated with the parent this compound before adding the probe, can be used to confirm that the probe is labeling the same targets as the original compound.

Workflow Diagram:

Caption: Activity-Based Protein Profiling (ABPP) workflow for target identification.

Protocol 2: Validation of Target Engagement and Cellular Effects

Once potential protein targets are identified, it is crucial to validate their engagement with this compound and to link this engagement to the observed cellular effects.

Methodology:

-

Recombinant Protein Expression and Modification: Express and purify a candidate target protein. Incubate the purified protein with this compound and confirm covalent modification using mass spectrometry to identify the specific site of alkylation.[19][20][21]

-

Enzyme Activity Assays: If the target is an enzyme, perform in vitro activity assays in the presence and absence of this compound to determine if the covalent modification leads to inhibition or activation.

-

Cellular Thermal Shift Assay (CETSA): Perform CETSA in intact cells to confirm target engagement in a physiological context. Covalent binding of this compound should stabilize its target protein against thermal denaturation.

-

Genetic Validation: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the identified target gene. If the cellular phenotype induced by this compound is attenuated in the absence of the target protein, this provides strong evidence for its involvement in the mechanism of action.

-

Pathway Analysis: Following treatment of cells with this compound, perform transcriptomic (RNA-seq) and proteomic analyses to identify broader changes in cellular signaling pathways. This can help to connect the direct protein targets to the overall cellular response.

Logical Relationship Diagram:

Caption: Logical flow for validating protein targets and elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents a compelling chemical entity with a high potential for potent and selective biological activity driven by its electrophilic nature. The core of its mechanism of action is undoubtedly the covalent modification of nucleophilic residues in target proteins. While the broader isoxazole class points to promising therapeutic areas such as oncology and inflammation, the specific molecular targets of this compound remain to be definitively identified.

The path forward for researchers and drug developers lies in the systematic application of advanced chemical proteomics techniques, such as Activity-Based Protein Profiling, to uncover the direct binding partners of this compound. Subsequent validation and functional characterization of these targets will be paramount to fully understanding and harnessing the therapeutic potential of this compound. The insights gained from such studies will not only illuminate the specific mechanism of this intriguing molecule but will also pave the way for the rational design of novel covalent therapeutics with improved efficacy and safety profiles.

References

- 1. Target profiling of electrophilic compounds by using chemical proteomics strategies | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.unica.it [iris.unica.it]

- 14. Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole | Scilit [scilit.com]

- 15. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of protein chlorination by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to 3-(Chloromethyl)isoxazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to act as a bioisostere for other functional groups.[1] Within the diverse family of isoxazole-based building blocks, 3-(chloromethyl)isoxazole emerges as a particularly versatile and reactive synthon. Its strategic placement of a reactive chloromethyl group on the isoxazole core provides a powerful handle for the introduction of a wide array of molecular fragments, making it an invaluable tool in the synthesis of complex organic molecules, including potent pharmaceutical agents.

This in-depth technical guide, designed for the practicing chemist, will provide a comprehensive overview of the synthesis, reactivity, and application of this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore its role in the construction of medicinally relevant scaffolds.

Synthesis of the this compound Core

The construction of the this compound framework can be approached through several synthetic strategies, with the most common being the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile. This method offers a high degree of control over the regiochemistry of the resulting isoxazole.

One effective, though less direct, route involves the chlorination of the corresponding 3-(hydroxymethyl)isoxazole. This precursor alcohol can be synthesized and then converted to the desired chloromethyl derivative.

A prevalent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] For the synthesis of 3-substituted isoxazoles, this typically involves the reaction of a nitrile oxide with a terminal alkyne.

While a direct and high-yielding one-pot synthesis of the parent this compound from simple starting materials is not extensively documented in readily available literature, a common strategy involves the initial synthesis of a more substituted or related isoxazole, followed by functional group manipulation. For instance, the synthesis of 3-aryl-5-(chloromethyl)isoxazoles has been reported, starting from the corresponding aldoximes and 2,3-dichloro-1-propene.[4]

A general and reliable method for the preparation of 3-(chloromethyl)-5-arylisoxazoles involves the reaction of the corresponding (5-arylisoxazol-3-yl)methanol with thionyl chloride.[5] This highlights a feasible two-step approach for the synthesis of 3-(chloromethyl)isoxazoles: initial construction of the 3-(hydroxymethyl)isoxazole core, followed by chlorination.

The Reactivity Profile of this compound

The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group, which behaves as a classic electrophile in nucleophilic substitution reactions. The isoxazole ring, being an electron-withdrawing heterocycle, activates the adjacent methylene group towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

Nucleophilic Substitution with O-Nucleophiles: The Williamson Ether Synthesis

A fundamental application of this compound is in the Williamson ether synthesis, allowing for the facile construction of isoxazolyl ethers.[6][7][8][9][10] This reaction is typically performed by treating the chloromethylisoxazole with an alcohol or a phenol in the presence of a base.

The choice of base is critical for the success of this transformation. Stronger bases like sodium hydride are effective for deprotonating alcohols, while weaker bases such as potassium carbonate are often sufficient for phenols. The reaction is generally conducted in a polar aprotic solvent like DMF or acetonitrile to ensure the solubility of the reactants and to promote the SN2 mechanism.

Experimental Protocol: Synthesis of 3-(Phenoxymethyl)-5-phenylisoxazole

This protocol is adapted from a similar transformation involving a 3-(chloromethyl)-5-arylisoxazole.[2]

-

To a stirred solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 eq) and phenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add anhydrous potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-(phenoxymethyl)-5-phenylisoxazole.

Nucleophilic Substitution with S-Nucleophiles

The reaction of this compound with sulfur-based nucleophiles provides a straightforward route to a variety of thioethers. Thiols, in the presence of a suitable base, readily displace the chloride to form the corresponding sulfide. This transformation is valuable for introducing sulfur-containing moieties, which are prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of 3-((Phenylthio)methyl)-5-phenylisoxazole

This protocol is based on the general reactivity of chloromethylisoxazoles with thiols.[2]

-

To a solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 eq) in methanol (0.3 M), add sodium thiophenoxide (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography on silica gel to yield the 3-((phenylthio)methyl)-5-phenylisoxazole.

Nucleophilic Substitution with N-Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, as well as azides, react with this compound to furnish the corresponding amino- and azidomethyl derivatives. These reactions significantly expand the chemical space accessible from this building block, providing entry into a wide range of functionalized isoxazoles.

The reaction with amines is typically carried out in a polar solvent, and an excess of the amine or an auxiliary base is often used to neutralize the hydrochloric acid generated during the reaction. The synthesis of azidomethylisoxazoles, using sodium azide, provides a precursor for the construction of triazoles via click chemistry or for reduction to the corresponding primary amine.[11]

Cross-Coupling Reactions: Expanding the Synthetic Toolbox

While the primary reactivity of this compound is centered around nucleophilic substitution, the potential for its participation in transition metal-catalyzed cross-coupling reactions is an area of growing interest. Although direct cross-coupling of the chloromethyl group is less common, its conversion to a more suitable coupling partner opens up a plethora of synthetic possibilities.

For instance, conversion of the chloromethyl group to an organometallic reagent, such as an organozinc or organomagnesium species, would allow for its use in Negishi and Kumada couplings, respectively.[3][12][13][14][15][16][17][18] This would enable the formation of a C(sp³)–C(sp²) bond, linking the isoxazole methylene to an aryl or vinyl group. However, the preparation and stability of such organometallic reagents would need careful consideration.

Alternatively, the isoxazole ring itself can be functionalized with a halide, which can then participate in standard cross-coupling reactions like the Sonogashira coupling to introduce alkynyl moieties.[19][20][21][22][23]

Application in the Synthesis of Biologically Active Molecules

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs.[1] For example, the immunosuppressive drug Leflunomide is an isoxazole derivative, although its synthesis does not directly involve this compound.[1][5][24][25][26] The synthetic utility of this compound lies in its ability to serve as a key intermediate in the synthesis of novel isoxazole-containing drug candidates.

The ability to readily introduce diverse functionalities at the 3-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ether, thioether, and amino linkages that can be formed are common motifs in pharmacologically active molecules.

Characterization and Safety

Characterization Data for a Representative Derivative: 4-(Chloromethyl)-3,5-dimethylisoxazole

| Property | Value |

| Molecular Formula | C₆H₈ClNO |

| Molecular Weight | 145.59 g/mol |

| ¹H NMR (CDCl₃) | δ 4.5 (s, 2H, CH₂Cl), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |

Safety and Handling

Halomethylated heterocyclic compounds should be handled with care as they are potential alkylating agents and may be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.[12][19]

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its facile participation in nucleophilic substitution reactions with a wide range of oxygen, sulfur, and nitrogen nucleophiles provides a robust platform for the synthesis of diverse and complex isoxazole derivatives. While its direct application in cross-coupling reactions is an area that warrants further exploration, its utility as a precursor to more elaborate structures is undeniable. For medicinal chemists and drug development professionals, this compound represents a valuable tool for the construction of novel molecular entities with the potential for significant biological activity.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgchemres.org [orgchemres.org]

- 11. mdpi.com [mdpi.com]

- 12. Kumada Coupling [organic-chemistry.org]

- 13. Kumada coupling - Wikipedia [en.wikipedia.org]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 17. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 18. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 27. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 3-(Chloromethyl)isoxazole in Medicinal Chemistry

Introduction: The Unassuming Power of a Versatile Heterocycle

In the vast arsenal of synthetic building blocks available to the medicinal chemist, certain reagents distinguish themselves through a combination of versatile reactivity, inherent biological relevance, and the ability to impart favorable physicochemical properties onto a molecule. 3-(Chloromethyl)isoxazole is a prime example of such a scaffold. This guide provides an in-depth review of this powerful reagent, moving beyond simple reaction schemes to explore the causal logic behind its application, its role in shaping structure-activity relationships (SAR), and its successful implementation in drug discovery programs.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2][3][4][5][6] Its unique electronic properties, including its ability to act as a bioisosteric replacement for amide and ester groups, contribute to improved metabolic stability and pharmacokinetic profiles.[3][5][7][8] The introduction of a reactive chloromethyl group at the 3-position transforms the stable isoxazole core into a highly versatile electrophilic handle, enabling chemists to readily conjugate this valuable pharmacophore to a wide array of molecular frameworks.

Core Attributes: Reactivity and Synthetic Utility

The utility of this compound stems directly from its chemical structure. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the chloromethyl carbon, making it an excellent substrate for nucleophilic substitution reactions. This predictable reactivity is the cornerstone of its application in medicinal chemistry.

Key Physicochemical and Reactivity Insights:

-

Electrophilic Handle: The primary role of the CH₂Cl group is to serve as an anchor point. It readily undergoes SN2 reactions with a variety of nucleophiles.

-

Nucleophilic Partners: Common nucleophiles include primary and secondary amines, phenols, thiols, and carbanions. This allows for the formation of stable C-N, C-O, and C-S bonds, linking the isoxazole moiety to the parent molecule.[9][10]

-

Reaction Conditions: Alkylation reactions are typically performed under mild basic conditions to deprotonate the nucleophile, facilitating the substitution. The choice of base is critical; non-nucleophilic bases such as potassium carbonate or diisopropylethylamine are often preferred to avoid competing reactions.

The diagram below illustrates the fundamental role of this compound as a versatile synthetic intermediate.

Caption: General reactivity of this compound with common nucleophiles.

Synthesis of the Building Block

The accessibility of this compound is a key factor in its widespread use. One common and efficient method involves a one-pot synthesis from readily available starting materials: aldoximes and 2,3-dichloro-1-propene.[9] Another established route involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride.[9] More specialized variants, such as 4-(Chloromethyl)-3,5-dimethylisoxazole, can be prepared via chloromethylation of the corresponding dimethylisoxazole precursor using paraformaldehyde and hydrogen chloride.[11]

The Isoxazole Core: More Than a Linker

The isoxazole ring itself is a critical pharmacophore, conferring a range of advantageous properties upon a drug candidate.[1][3][5][12]

-

Metabolic Stability: The aromatic isoxazole ring is generally resistant to metabolic degradation, which can improve the half-life of a drug.

-

Bioisosterism: Isoxazoles are frequently employed as bioisosteres for esters and amides.[7] This replacement can enhance oral bioavailability by removing hydrolyzable linkages while maintaining key hydrogen bonding interactions with the target protein.

-

Modulation of Physicochemical Properties: The inclusion of the isoxazole moiety can fine-tune properties like polarity, lipophilicity (logP), and hydrogen bonding capacity, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3][5]

-

Diverse Biological Activities: The isoxazole scaffold is found in a wide array of approved drugs and biologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][12][13]

The following diagram illustrates the concept of isoxazole as a bioisosteric replacement for a labile ester group.

Caption: Bioisosteric replacement of an ester with a stable isoxazole ring.

Case Studies & Structure-Activity Relationships (SAR)

The true value of this compound is demonstrated through its application in the synthesis of bioactive molecules. By reacting it with various nucleophilic scaffolds, medicinal chemists can rapidly generate libraries of compounds for screening and SAR studies.

| Bioactive Molecule Class | Therapeutic Area | Role of (Isoxazol-3-yl)methyl Moiety | SAR Insights |

| Trisubstituted Isoxazoles | Autoimmune Diseases | Forms a key interaction within the allosteric binding site of the RORγt nuclear receptor. | The nature of the group attached via the methylene linker is critical. SAR studies show that small modifications to the linked aromatic or heterocyclic ring can lead to a >10-fold change in potency.[14] |

| Isoxazole-Chalcone Hybrids | Oncology | Provides a stable scaffold to correctly orient pharmacophores for tubulin polymerization inhibition. | Electron-donating groups (e.g., methoxy) on the aryl ring attached to the isoxazole enhance cytotoxic activity.[15] |

| Antirhinovirus Agents | Antiviral | The isoxazole ring and its substituents occupy a hydrophobic pocket in the viral capsid. | Increasing the length of the alkyl side chain attached to the isoxazole ring generally increases antiviral activity.[7] |

| Comenic Acid Conjugates | Oncology | Used to alkylate a comenic acid derivative, leading to conjugates that show synergistic effects with the chemotherapy drug Temozolomide.[10] | The isoxazole-containing conjugate demonstrated different alkylation efficiency and biological synergy compared to an analogous isothiazole derivative.[10] |

Experimental Protocol: N-Alkylation of an Aniline Derivative

This protocol provides a self-validating, step-by-step methodology for a typical nucleophilic substitution reaction using 3-(chloromethyl)-5-phenylisoxazole. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-((5-phenylisoxazol-3-yl)methyl)aniline.

Materials:

-

3-(Chloromethyl)-5-phenylisoxazole (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Workflow Diagram:

Caption: Experimental workflow for the synthesis of an N-linked isoxazole derivative.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF. Add aniline (1.1 eq) and stir the suspension for 10 minutes.

-

Causality: Anhydrous conditions are essential to prevent hydrolysis of the chloromethyl starting material. K₂CO₃ is a mild, non-nucleophilic base that deprotonates the aniline, activating it for the subsequent alkylation. Using a slight excess of the nucleophile (aniline) ensures the complete consumption of the limiting electrophile.

-

-

Addition of Electrophile: In a separate flask, dissolve 3-(chloromethyl)-5-phenylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF. Cool the aniline suspension to 0°C using an ice bath and add the isoxazole solution dropwise over 15 minutes.

-

Causality: Dropwise addition at low temperature helps to control any potential exotherm and minimizes the formation of side products.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

-

Causality: The reaction is typically slow and requires an extended period to proceed to completion at room temperature.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 3-(chloromethyl)-5-phenylisoxazole spot indicates the reaction is complete.

-

Causality: TLC is a crucial self-validation step. It confirms the consumption of starting material and the formation of a new, typically more polar, product spot.

-

-

Work-up: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Causality: This step partitions the organic product into the ethyl acetate layer, while the inorganic salts (like KBr) and DMF remain in the aqueous layer.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Causality: Washing with water removes residual DMF. The brine wash helps to break any emulsions and begins the drying process by removing bulk water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is necessary before solvent evaporation to prevent hydrolysis or degradation of the product.

-

-